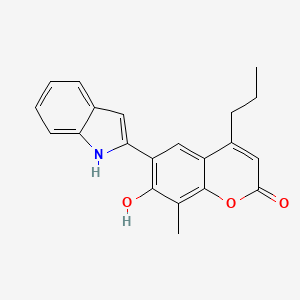![molecular formula C23H17NO6 B14955539 2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B14955539.png)
2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
準備方法
The synthesis of 2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of a suitable phenol with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the nitrobenzyl group: This step involves the alkylation of the chromen-4-one core with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate.
Phenoxy group addition:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The phenoxy and nitrobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, various solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers with unique properties.
作用機序
The mechanism of action of 2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA. The nitrobenzyl and phenoxy groups can enhance the compound’s ability to bind to these targets, leading to modulation of biological pathways and therapeutic effects.
類似化合物との比較
2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one can be compared with other chromen-4-one derivatives, such as:
4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one: Similar structure but lacks the phenoxy group.
8-methyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one: Contains a phenyl group instead of a phenoxy group.
6-chloro-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one: Contains a chloro group instead of a methyl group.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the phenoxy group in this compound may confer unique properties, such as enhanced binding affinity to biological targets and improved solubility.
特性
分子式 |
C23H17NO6 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
2-methyl-7-[(4-nitrophenyl)methoxy]-3-phenoxychromen-4-one |
InChI |
InChI=1S/C23H17NO6/c1-15-23(30-18-5-3-2-4-6-18)22(25)20-12-11-19(13-21(20)29-15)28-14-16-7-9-17(10-8-16)24(26)27/h2-13H,14H2,1H3 |
InChIキー |
NYPCVDPBWPQBNI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-fluorophenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14955464.png)
![N~6~-carbamoyl-N~2~-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-lysine](/img/structure/B14955466.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethanone](/img/structure/B14955467.png)
![(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B14955475.png)
![Di-tert-butyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14955476.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14955478.png)
![5-(2-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B14955485.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide](/img/structure/B14955493.png)
![2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(2-methoxyphenethyl)acetamide](/img/structure/B14955500.png)

![Dimethyl 2,6-dimethyl-4-(4-{[(3-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14955511.png)
![5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14955514.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955532.png)
![5-[(4-ethenylbenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B14955536.png)
